N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride
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Overview
Description
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxybenzyl group attached to a piperidinyl methanamine structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with piperidin-4-ylmethanamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine
- N-(4-Methoxybenzyl)-1-(piperidin-4-yl)ethanamine
- N-(4-Methoxybenzyl)-1-(piperidin-4-yl)propanamine
Uniqueness
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;/h2-5,13,15-16H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHGPBRBAXLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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